Home > Products > Screening Compounds P3346 > alpha-Hydroxysalmeterol
alpha-Hydroxysalmeterol - 152405-02-2

alpha-Hydroxysalmeterol

Catalog Number: EVT-1203194
CAS Number: 152405-02-2
Molecular Formula: C25H37NO5
Molecular Weight: 431.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alpha-Hydroxysalmeterol belongs to the class of organic compounds known as benzyl alcohols. These are organic compounds containing the phenylmethanol substructure. Alpha-Hydroxysalmeterol is considered to be a practically insoluble (in water) and relatively neutral molecule. Alpha-Hydroxysalmeterol has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, Alpha-hydroxysalmeterol is primarily located in the cytoplasm and membrane (predicted from logP).
Source and Classification

Alpha-Hydroxysalmeterol is synthesized from salmeterol, which itself is produced through complex synthetic routes involving various chemical reactions. Its classification as a metabolite highlights its role in the metabolic pathways associated with salmeterol's pharmacokinetics and pharmacodynamics.

Synthesis Analysis

The synthesis of alpha-hydroxysalmeterol typically involves the hydroxylation of salmeterol. Salmeterol is synthesized through a multi-step process:

  1. Initial Reaction: The synthesis begins with the reaction of 4-phenyl-1-butanol with 1,6-dibromohexane in the presence of sodium hydride and tetrahydrofuran to form an ether derivative.
  2. Condensation: This intermediate undergoes condensation with 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzyl alcohol using potassium iodide and triethylamine in hot dimethylformamide.
  3. Hydroxylation: The final step involves the hydroxylation of salmeterol, yielding alpha-hydroxysalmeterol.

In industrial settings, continuous flow reactors and advanced purification techniques are employed to optimize yields and ensure high purity levels during large-scale production .

Molecular Structure Analysis

Alpha-Hydroxysalmeterol possesses a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The compound features:

  • Molecular Formula: C18_{18}H25_{25}NO3_{3}
  • Molecular Weight: Approximately 303.4 g/mol
  • Structural Characteristics: It includes a hydroxyl group (-OH) attached to the aromatic ring, which plays a crucial role in its interaction with biological targets.

The elongated lipophilic side chain allows for prolonged engagement with beta-2 adrenergic receptors, enhancing its therapeutic efficacy compared to other beta-2 agonists .

Chemical Reactions Analysis

Alpha-Hydroxysalmeterol participates in several chemical reactions:

  1. Oxidation: Hydroxyl groups can be oxidized to form carbonyl compounds (ketones or aldehydes), employing reagents such as potassium permanganate or chromium trioxide.
  2. Reduction: Carbonyl groups can be reduced back to hydroxyl groups using sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Functional groups can be substituted using nucleophiles or halogens under suitable conditions.

The specific products formed from these reactions depend on the reagents and conditions used, allowing for versatile applications in synthetic organic chemistry .

Mechanism of Action

The mechanism of action for alpha-hydroxysalmeterol is closely tied to its parent compound, salmeterol. It acts primarily as an agonist at beta-2 adrenergic receptors located in the bronchial smooth muscle:

  1. Activation: Upon binding to the receptor, it activates G protein-coupled pathways that stimulate adenylyl cyclase.
  2. cAMP Production: This leads to an increase in cyclic adenosine monophosphate (cAMP) levels, activating protein kinase A.
  3. Smooth Muscle Relaxation: Protein kinase A inhibits myosin light chain kinase, resulting in relaxation of bronchial smooth muscle and bronchodilation.

Additionally, alpha-hydroxysalmeterol may exhibit anti-inflammatory properties by inhibiting mast cell mediators such as histamines and leukotrienes, although its primary function remains bronchodilation .

Physical and Chemical Properties Analysis

Alpha-Hydroxysalmeterol exhibits distinct physical and chemical properties:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
  • Melting Point: The melting point ranges around 90-95 °C.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for its formulation into pharmaceutical products and influence its bioavailability and therapeutic efficacy .

Applications

Alpha-Hydroxysalmeterol serves multiple scientific applications:

  1. Analytical Chemistry: Used as a reference standard for studying the metabolism and pharmacokinetics of salmeterol.
  2. Biological Research: Investigated for its role in metabolic pathways and enzyme interactions related to salmeterol breakdown.
  3. Pharmaceutical Development: Explored for potential therapeutic effects and formulations targeting beta-2 adrenergic receptors.

The compound's significance extends beyond basic research into practical applications in drug development and therapeutic strategies for respiratory diseases .

Introduction to Alpha-Hydroxysalmeterol

Definition and Structural Characterization of Alpha-Hydroxysalmeterol

Alpha-hydroxysalmeterol (chemical name: 4-[1-hydroxy-2-[6-(4-hydroxy-4-phenylbutoxy)hexylamino]ethyl]-2-(hydroxymethyl)phenol) is a primary oxidative metabolite of the long-acting β₂-adrenergic receptor agonist salmeterol. With the molecular formula C₂₅H₃₇NO₅ and a monoisotopic molecular weight of 431.267 g/mol, this benzylic alcohol derivative (CHEBI:168920) exhibits significant structural modifications compared to its parent compound [3] [9]. The metabolite features a hydroxyl group introduced at the benzylic carbon of salmeterol's phenylalkyl side chain – a transformation critically altering its physicochemical properties while retaining the core pharmacophore elements [8].

The molecule maintains salmeterol's characteristic saligenin head (responsible for β₂-receptor engagement) and the elongated lipophilic side chain that facilitates membrane anchoring. However, the addition of the polar hydroxyl group reduces overall lipophilicity, enhancing its aqueous solubility compared to the highly lipophilic parent drug (logP ≈ 3.5 for salmeterol vs. 2.36 predicted for alpha-hydroxysalmeterol) [3] [8]. This structural alteration profoundly influences its pharmacokinetic behavior, particularly its elimination pathways and detection windows in biological matrices. X-ray crystallography and molecular modeling studies suggest the metabolite maintains a length of approximately 25 Å, similar to salmeterol, but with altered membrane partitioning characteristics due to the introduced polarity [8].

Table 1: Molecular Properties of Alpha-Hydroxysalmeterol

PropertyValueSource/Reference
Chemical FormulaC₂₅H₃₇NO₅PubChem CID 197627
CAS Registry Number152405-02-2ClearSynth
IUPAC Name4-[1-hydroxy-2-[6-(4-hydroxy-4-phenylbutoxy)hexylamino]ethyl]-2-(hydroxymethyl)phenolHMDB
Average Molecular Weight431.565 g/molHMDB: HMDB0061045
Monoisotopic Mass431.267 g/molCHEBI:168920
Hydrogen Bond Donors5Predicted (ChemAxon)
Hydrogen Bond Acceptors6Predicted (ChemAxon)

Role as a Primary Metabolite of Salmeterol in Pharmacokinetic Pathways

Alpha-hydroxysalmeterol represents the dominant biotransformation product of salmeterol, formed principally via cytochrome P450 3A4 (CYP3A4)-mediated aliphatic hydroxylation at the benzylic position of its phenylalkyl side chain [4] [8]. This metabolic pathway accounts for over 50% of salmeterol's clearance in humans, with the metabolite subsequently undergoing conjugation (glucuronidation or sulfation) prior to elimination [4] [6]. Following therapeutic inhalation of salmeterol, alpha-hydroxysalmeterol consistently appears in plasma and urine at concentrations exceeding those of the parent drug, making it a crucial biomarker for pharmacokinetic studies and doping controls [2].

Pharmacokinetic studies in endurance-trained males revealed dose-dependent excretion patterns. After inhalation of supratherapeutic salmeterol doses (400 μg), peak urinary concentrations of alpha-hydroxysalmeterol reached 11.6 ± 6.1 ng/mL, approximately three-fold higher than parent salmeterol concentrations. Even at the approved therapeutic dose (200 μg), alpha-hydroxysalmeterol achieved peak concentrations of 5.7 ± 4.6 ng/mL within 6 hours post-inhalation [2]. The metabolite displays prolonged detectability compared to salmeterol due to its higher abundance and slower elimination kinetics. After seven consecutive days of therapeutic dosing (200 μg/day), urinary concentrations stabilized at 6.5 ± 2.6 ng/mL, demonstrating accumulation potential with chronic use [2]. Excretion occurs predominantly via the fecal route (57.4% of administered radioactivity) with significant urinary elimination (23%), where unchanged salmeterol accounts for less than 5% of the excreted dose [4] [6].

Table 2: Pharmacokinetic Parameters of Alpha-Hydroxysalmeterol Excretion in Humans

Administration RegimenMatrixMean Peak Concentration (ng/mL ± SD)Time WindowDetection Advantage
Single 400 μg doseUrine11.6 ± 6.10-6h post-dose3x higher than parent
Single 200 μg doseUrine5.7 ± 4.60-6h post-dose2.7x higher than parent
200 μg x 7 daysUrine6.5 ± 2.60-24h post-doseAccumulation observed
Therapeutic dosingPlasmaProportional to dose0-4h post-doseExceeds parent levels

Significance in Anti-Doping Research and Beta-2 Agonist Regulation

The World Anti-Doping Agency (WADA) restricts salmeterol use to inhalation (maximum 200 μg/24h) due to concerns about potential anabolic effects and performance enhancement observed in animal muscle hypertrophy studies [2]. Unlike other β₂-agonists (e.g., salbutamol, formoterol), WADA historically did not establish urinary thresholds for salmeterol – a regulatory gap complicated by its extremely low urinary concentrations following approved dosing. This is where alpha-hydroxysalmeterol has emerged as a critical analytical target for differentiating therapeutic use from supratherapeutic abuse in sports [2] [3].

Controlled clinical trials demonstrated that a combined threshold approach using both salmeterol and alpha-hydroxysalmeterol significantly improves discrimination between therapeutic (200 μg) and prohibited supratherapeutic (400 μg) dosing. Implementing a cut-off of 3.3 ng/mL for both compounds in specific gravity-adjusted urine samples provided 24% sensitivity with 0% false positives when analyzing samples collected within the critical 6-hour post-inhalation window [2]. This approach leverages the metabolite's abundance advantage – alpha-hydroxysalmeterol consistently appears at higher concentrations than the parent drug across all dosing scenarios (2.1-2.7-fold higher in therapeutic dosing, up to 3-fold higher after supratherapeutic administration) [2]. The metabolite's prolonged detection window further enhances its utility in doping controls, especially for out-of-competition testing where last inhalation timing is unknown.

Advanced analytical methods employing ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been specifically validated for simultaneous quantification of salmeterol and alpha-hydroxysalmeterol in urine at sub-nanogram per milliliter sensitivity [2] [3]. These protocols incorporate enzymatic hydrolysis to detect conjugated metabolites, specific gravity adjustment to account for urine dilution (per WADA Technical Document TD2019DL.v2), and rigorous confirmation procedures to avoid false positives from environmental contamination or sample carryover [2]. The implementation of alpha-hydroxysalmeterol monitoring represents a significant advancement in anti-doping science, closing a critical detection gap for this long-acting β₂-agonist.

Table 3: Anti-Doping Significance of Alpha-Hydroxysalmeterol

Analytical FeatureSignificance in Doping ControlEvidence from Clinical Studies
Higher urinary concentrationsPrimary target analyte exceeding parent drug levels5.7 ng/mL vs. 2.1 ng/mL (200 μg dose); 11.6 ng/mL vs. 4.0 ng/mL (400 μg dose)
Combined threshold approachSuperior discrimination between therapeutic and supratherapeutic use24% sensitivity, 0% false positives at 3.3 ng/mL cut-off
Specific gravity adjustmentEssential for accurate interpretation across hydration statesApplied according to WADA TD2019DL.v2
UHPLC-MS/MS detectabilityEnables sensitive quantification at sub-ng/mL levelsValidated methods for simultaneous parent/metabolite detection
Prolonged detection windowExtends surveillance period beyond parent drugDetectable >24h post-administration in chronic use

Properties

CAS Number

152405-02-2

Product Name

alpha-Hydroxysalmeterol

IUPAC Name

4-[1-hydroxy-2-[6-(4-hydroxy-4-phenylbutoxy)hexylamino]ethyl]-2-(hydroxymethyl)phenol

Molecular Formula

C25H37NO5

Molecular Weight

431.6 g/mol

InChI

InChI=1S/C25H37NO5/c27-19-22-17-21(12-13-24(22)29)25(30)18-26-14-6-1-2-7-15-31-16-8-11-23(28)20-9-4-3-5-10-20/h3-5,9-10,12-13,17,23,25-30H,1-2,6-8,11,14-16,18-19H2

InChI Key

PGRMEHUQIPZHKM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(CCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)O

Synonyms

alpha-hydroxysalmeterol

Canonical SMILES

C1=CC=C(C=C1)C(CCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.